6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid
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Overview
Description
6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid is an organic compound with the molecular formula C11H15BFNO3 and a molecular weight of 239.05 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyclohexyloxy group and a fluorine atom. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies . The cyclohexyloxy and fluorine substituents can influence the compound’s reactivity and binding affinity, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-fluoropyridine-3-boronic acid: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
6-Ethoxy-2-fluoropyridine-3-boronic acid: Similar structure but with an ethoxy group instead of a cyclohexyloxy group.
6-Phenoxy-2-fluoropyridine-3-boronic acid: Similar structure but with a phenoxy group instead of a cyclohexyloxy group.
Uniqueness
6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid is unique due to the presence of the cyclohexyloxy group, which can enhance its lipophilicity and potentially improve its membrane permeability and bioavailability compared to other similar compounds .
Properties
IUPAC Name |
(6-cyclohexyloxy-2-fluoropyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-11-9(12(15)16)6-7-10(14-11)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCDNXRKYRHKMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC2CCCCC2)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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